Ardisianoside C

Description

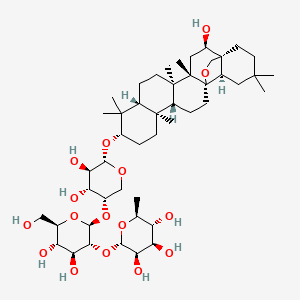

Ardisianoside C is a triterpenoid saponin isolated from plants of the genus Ardisia, notably A. japonica and A. mamillata (roots) . Its molecular weight is 943.4876 Da, with a glycosidic structure involving specific sugar moieties attached to a triterpene aglycone core . The compound’s distribution across multiple Ardisia species highlights its ecological and biosynthetic significance in plant defense mechanisms .

Properties

Molecular Formula |

C47H78O16 |

|---|---|

Molecular Weight |

899.1 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(3S,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C47H78O16/c1-22-30(50)33(53)36(56)39(59-22)63-37-34(54)31(51)23(19-48)60-40(37)61-24-20-57-38(35(55)32(24)52)62-29-11-12-43(6)25(42(29,4)5)9-13-44(7)26(43)10-14-47-27-17-41(2,3)15-16-46(27,21-58-47)28(49)18-45(44,47)8/h22-40,48-56H,9-21H2,1-8H3/t22-,23+,24-,25-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44+,45-,46+,47-/m0/s1 |

InChI Key |

HERCSTJVHFDRGB-JTWYRERBSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@H]4CC[C@@]5([C@H]6CC[C@@]78[C@@H]9CC(CC[C@]9(CO7)[C@@H](C[C@]8([C@@]6(CC[C@H]5C4(C)C)C)C)O)(C)C)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)O)OC4CCC5(C(C4(C)C)CCC6(C5CCC78C6(CC(C9(C7CC(CC9)(C)C)CO8)O)C)C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ardisianoside C belongs to a broader class of triterpenoid saponins, which exhibit structural diversity in glycosylation patterns and aglycone modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Structural Differentiation

- Glycosylation Patterns: this compound has intermediate glycosylation compared to Ardisimamilloside A (more sugars) and Ardisianoside D (fewer sugars). This influences solubility and receptor binding .

- Aglycone Modifications: The triterpene core in this compound differs from Ardisianoside G, which may explain the latter’s stronger antiviral docking scores .

Pharmacokinetic and Bioactive Contrasts

- Oral Bioavailability: Ardisianoside D’s lower molecular weight (885.10 Da) correlates with higher predicted absorption (71.43%) compared to this compound (943.49 Da) .

- Enzyme Interactions: Ardisianoside D inhibits CYP3A4 and OATP1B1, critical for drug metabolism, whereas this compound’s enzyme interactions remain uncharacterized .

Q & A

Q. How can researchers determine the chemical structure of Ardisianoside C?

To confirm the structure of this compound, employ spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and X-ray crystallography. Cross-validate findings with existing literature on triterpenoid saponins and ensure purity (>95%) via HPLC. For novel derivatives, provide full spectral data and comparative analysis with structurally related compounds .

Q. What are standard protocols for isolating this compound from natural sources?

Use column chromatography (silica gel, Sephadex LH-20) with solvent systems optimized for polar saponins (e.g., chloroform-methanol-water). Validate extraction efficiency via TLC and quantitative NMR. Include controls for secondary metabolite degradation (e.g., temperature, light exposure) and cite established phytochemical methods from primary literature .

Q. How to design preliminary bioactivity assays for this compound?

Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) using cell lines or recombinant proteins. Include dose-response curves (IC₅₀ calculations) and positive/negative controls. For reproducibility, detail cell culture conditions, solvent controls (DMSO concentration ≤0.1%), and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Conduct meta-analyses of existing studies to identify variables such as assay conditions (pH, temperature), compound purity, or cell line specificity. Replicate conflicting experiments under standardized protocols and perform sensitivity analyses to isolate confounding factors. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies optimize the synthetic yield of this compound derivatives?

Systematically vary reaction parameters (catalyst loading, solvent polarity, temperature) using design-of-experiments (DoE) approaches. Compare yields via LC-MS and characterize intermediates with in-situ IR spectroscopy. Publish full synthetic procedures, including failed attempts, to aid reproducibility (e.g., "Supporting Information" sections per journal guidelines) .

Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?

Investigate pharmacokinetic factors (bioavailability, metabolism) using LC-MS/MS plasma profiling and tissue distribution studies. Pair in vitro assays with ex vivo models (e.g., organoids) to bridge translational gaps. Apply PICO frameworks (Population, Intervention, Comparison, Outcome) to define study endpoints and ensure clinical relevance .

Q. What methodologies integrate multi-omics data to elucidate this compound’s mechanisms?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using bioinformatics tools (e.g., pathway enrichment analysis in KEGG or STRING). Validate hypotheses with CRISPR-Cas9 knockout models or chemical inhibitors. Address data heterogeneity via normalization and batch-effect correction algorithms .

Q. How to validate this compound’s target interactions using biophysical methods?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For membrane targets, use nanodisc-embedded proteins or molecular dynamics simulations. Cross-reference findings with competitive binding assays (e.g., fluorescence polarization) and structural docking studies (AutoDock Vina) .

Methodological Considerations

-

Data Presentation : Include tables comparing bioactivity IC₅₀ values across studies or synthesis yields under varying conditions. For example:

Condition Yield (%) Purity (%) Reference Solvent: EtOH/H₂O 62 98 Catalyst: Pd/C 78 95 -

Ethical Compliance : For studies involving human-derived specimens, adhere to informed consent protocols detailing data anonymization, storage, and secondary use permissions .

-

Literature Review : Prioritize primary sources (peer-reviewed journals) over reviews. Use citation managers (EndNote, Zotero) to track references and avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.